molecular formula C21H13IN2O4 B4730140 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4730140
M. Wt: 484.2 g/mol
InChI Key: MBQBCKQZAJKOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as IBN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IBN-1 is a fluorescent probe that has been used in bioimaging, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is based on its fluorescent properties. This compound is excited by light of a specific wavelength, and when it absorbs this energy, it emits light at a longer wavelength. This emission of light is what makes this compound useful as a probe for imaging and detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. This compound has also been shown to be stable under physiological conditions, making it a viable option for in vivo imaging.

Advantages and Limitations for Lab Experiments

The advantages of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide include its high sensitivity and selectivity for specific targets, its stability under physiological conditions, and its minimal toxicity. However, the limitations of this compound include its limited tissue penetration due to its fluorescent properties and its potential interference with other fluorescent probes.

Future Directions

For N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide include the development of new diagnostic tools, the development of new drugs, and the development of new imaging techniques.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been used in various scientific research applications due to its fluorescent properties. This compound has been used as a probe for imaging intracellular calcium ions, which play a crucial role in cell signaling. This compound has also been used as a probe for imaging reactive oxygen species (ROS) in cells, which are involved in various cellular processes. In addition, this compound has been used in drug discovery as a screening tool to identify potential inhibitors of protein-protein interactions. This compound has also been used in cancer research to detect and monitor cancer cells.

properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13IN2O4/c22-14-3-1-2-13(8-14)21-24-16-10-15(5-7-17(16)28-21)23-20(25)12-4-6-18-19(9-12)27-11-26-18/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQBCKQZAJKOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

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